molecular formula C42H53NO15 B047562 Aclarubicin CAS No. 57576-44-0

Aclarubicin

Katalognummer B047562
CAS-Nummer: 57576-44-0
Molekulargewicht: 811.9 g/mol
InChI-Schlüssel: USZYSDMBJDPRIF-OHVJBCACSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aclarubicin, also known as aclacinomycin A, is an anthracycline drug used in the treatment of cancer . It is produced by the soil bacteria Streptomyces galilaeus . Aclarubicin can induce histone eviction from chromatin upon intercalation .


Synthesis Analysis

Aclarubicin is produced by the soil bacteria Streptomyces galilaeus . It has been observed that treatment with aclarubicin leads to elevated levels of RNA polymerase II and changes in chromatin accessibility .


Molecular Structure Analysis

Aclarubicin is an oligosaccharide anthracycline antineoplastic antibiotic . It belongs to the class of organic compounds known as anthracyclines, which are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage .


Chemical Reactions Analysis

Aclarubicin disrupts chromatin by intercalating into DNA and enhancing nucleosome turnover . It has been found that promoter proximity and orientation affect chromatin changes during aclarubicin treatment .


Physical And Chemical Properties Analysis

The molecular formula of Aclarubicin is C42H53NO15 and its molecular weight is 811.878 g/mol .

Wissenschaftliche Forschungsanwendungen

Aclarubicin

is an anthracycline drug that is primarily used in the treatment of cancers. It works by intercalating DNA, disrupting the function of DNA replication and transcription enzymes. This leads to the inhibition of RNA and DNA synthesis, which prevents cancer cells from dividing and growing.

Genetic Research

  • Field : Genetic Research
  • Application : Aclarubicin has been found to disrupt chromatin and stimulate RNA Polymerase II elongation . This disruption of chromatin may be a significant factor in cell death for certain types of anthracyclines, including Aclarubicin .
  • Method : In the studies, cells were treated with Aclarubicin and the effects on RNA Polymerase II dynamics and chromatin accessibility were observed .
  • Results : It was observed that Aclarubicin treatment led to elevated levels of RNA Polymerase II and changes in chromatin accessibility .

Stem Cell Research

  • Field : Stem Cell Research
  • Application : Aclarubicin is used in combination with other drugs for the treatment of relapsed acute myeloid leukemia and myelodysplastic syndrome after allogeneic hematopoietic stem cell transplantation .
  • Method : The drug is administered as part of a regimen followed by donor lymphocyte infusion .
  • Results : The treatment has been found to be safe and induces durable remission and superior survival in patients .

Virology

  • Field : Virology
  • Application : Aclarubicin has been found to disrupt chromatin and stimulate RNA Polymerase II elongation, which could potentially have applications in virology .
  • Method : In the studies, cells were treated with Aclarubicin and the effects on RNA Polymerase II dynamics and chromatin accessibility were observed .
  • Results : It was observed that Aclarubicin treatment led to elevated levels of RNA Polymerase II and changes in chromatin accessibility .

Safety And Hazards

Aclarubicin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to handle it with care, ensuring adequate ventilation and good industrial hygiene and safety practice .

Eigenschaften

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZYSDMBJDPRIF-SVEJIMAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022554
Record name Aclarubicins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aclarubicin

CAS RN

57576-44-0
Record name Aclarubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57576-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aclarubicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclarubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11617
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aclarubicins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aclarubicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACLARUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KXF8I502
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclarubicin
Reactant of Route 2
Aclarubicin
Reactant of Route 3
Aclarubicin
Reactant of Route 4
Aclarubicin
Reactant of Route 5
Aclarubicin
Reactant of Route 6
Aclarubicin

Citations

For This Compound
6,350
Citations
S Ando, T Nakamura, D Kagawa, T Ueda… - Cancer treatment …, 1986 - books.google.com
… The metabolism of aclarubicin has been well studied in vitro (7, 8) and in animals (1, 2), and … of aclarubicin as compared with that of daunorubicin or doxorubicin (9). Aclarubicin was …
Number of citations: 14 books.google.com
DJA Bridewell, GJ Finlay… - … Featuring Preclinical and …, 1997 - ingentaconnect.com
… aclarubicin, in contrast to doxorubicin, is highly effective in inhibiting the action of topoisomerase I. Aclarubicin … Aclarubicin reverses the cytotoxicity of both amsacrine and camptothecin …
Number of citations: 69 www.ingentaconnect.com
L Dabich, FE Bull, G Beltran, JW Athens… - Cancer Treat …, 1986 - books.google.com
… Used in this dosage schedule, aclarubicin is an active, but … The finding of a new anthracycline, aclarubicin, which is active in … Our experience with aclarubicin at this dose in patients with …
Number of citations: 20 books.google.com
PB Jensen, BS Sørensen, EJF Demant, M Sehested… - Cancer Research, 1990 - AACR
… aclarubicin. The inhibition of cytotoxicity was not seen when the cells were exposed to aclarubicin … preincu bation for 20 min with aclarubicin and 60-min incubation with both aclarubicin …
Number of citations: 142 aacrjournals.org
C Andreassi, J Jarecki, J Zhou… - Human Molecular …, 2001 - academic.oup.com
… Here, we report that the compound aclarubicin increases the retention of exon 7 into the SMN2 transcript. We show that aclarubicin effectively induces incorporation of exon 7 into SMN2 …
Number of citations: 287 academic.oup.com
PB Jensen, PS Jensen, EJF Demant, E Friche… - Cancer research, 1991 - AACR
… Taken together, these data indicate that aclarubicin-mediated inhibition of daunorubicin… why aclarubicin is a poor modulator of daunorubicin resistance even though aclarubicin is …
Number of citations: 77 aacrjournals.org
PS Mitrou, R Kuse, H Anger, R Herrmann… - European Journal of …, 1985 - Elsevier
Forty patients with relapsing acute leukaemias were treated with aclacinomycin A (aclarubicin, ACM), 25 mg/m 2 iv daily for 7 dyas. Twenty-nine patients with acute myeloid (AML) and …
Number of citations: 34 www.sciencedirect.com
PB Jensen, L Vindeløv, H Roed, EJF Demant… - British journal of …, 1989 - nature.com
The sensitivity of eight cell lines established from treated and untreated patients with small cell carcinoma of the lung (SCCL) was tested in the clonogenic assay with 1 h and continuous …
Number of citations: 38 www.nature.com
DC Case Jr, TJ Ervin, MA Boyd, LG Bove… - American journal of …, 1987 - journals.lww.com
… than 2 years with aclarubicin included previous treatment … The median amount of aclarubicin received in this study was … receive consolidation therapy with aclarubicin (three doses) …
Number of citations: 22 journals.lww.com
A Rogalska, A Koceva-Chyła, Z Jóźwiak - Chemico-biological interactions, 2008 - Elsevier
The cytotoxicity of aclarubicin (ACL) in A549 (human non-small lung), HepG2 (human hepatoma) and MCF-7 (human breast adenocarcinoma) cancer cell lines was evaluated and …
Number of citations: 81 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.